molecular formula C11H12O B14806127 1-Phenyl-1-pentyn-4-ol CAS No. 16330-23-7

1-Phenyl-1-pentyn-4-ol

Cat. No.: B14806127
CAS No.: 16330-23-7
M. Wt: 160.21 g/mol
InChI Key: NMXNYNOQRGLEAE-UHFFFAOYSA-N
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Description

1-Phenyl-1-pentyn-4-ol is an organic compound with the molecular formula C11H12O. It is characterized by the presence of a phenyl group attached to a pentyn-4-ol backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1-pentyn-4-ol can be synthesized through various methods. One common approach involves the reaction of ethynylmagnesium bromide with cinnamaldehyde in tetrahydrofuran (THF) under nitrogen atmosphere . The reaction mixture is stirred and cooled in ice water, followed by the addition of cinnamaldehyde solution. The mixture is then allowed to warm to room temperature and stirred overnight .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1-pentyn-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenylpentynone or phenylpentynoic acid.

    Reduction: Formation of phenylpentanol.

    Substitution: Formation of phenylpentyl halides.

Scientific Research Applications

1-Phenyl-1-pentyn-4-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research explores its potential in drug development and as an intermediate in pharmaceutical synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-1-pentyn-4-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the phenyl and alkyne groups contribute to its reactivity. These interactions facilitate its role in chemical reactions and biological processes.

Comparison with Similar Compounds

    4-Pentyn-1-ol: Similar structure but lacks the phenyl group.

    1-Phenyl-4-methyl-1-pentyn-3-ol: Contains an additional methyl group.

    4-Penten-1-ol: Contains a double bond instead of a triple bond.

Uniqueness: 1-Phenyl-1-pentyn-4-ol is unique due to the combination of a phenyl group and an alkyne functionality, which imparts distinct reactivity and properties compared to its analogs .

Properties

CAS No.

16330-23-7

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

5-phenylpent-4-yn-2-ol

InChI

InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10,12H,6H2,1H3

InChI Key

NMXNYNOQRGLEAE-UHFFFAOYSA-N

Canonical SMILES

CC(CC#CC1=CC=CC=C1)O

Origin of Product

United States

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